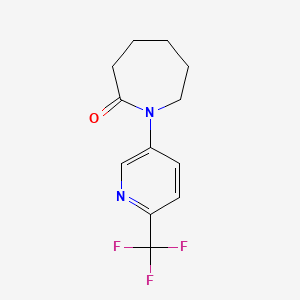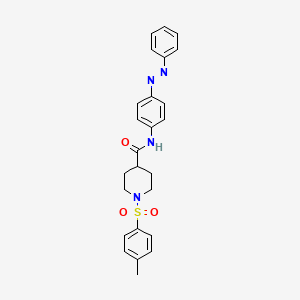
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a phenyldiazenyl group and a tosylpiperidine moiety
Métodos De Preparación
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the phenyldiazenyl intermediate. This intermediate is then coupled with a tosylpiperidine derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyldiazenyl group or the piperidine ring, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenyldiazenyl group may play a role in binding to these targets, while the tosylpiperidine moiety can influence the compound’s overall stability and solubility. The specific pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
(E)-4-(phenyldiazenyl)phenol: This compound shares the phenyldiazenyl group but lacks the tosylpiperidine moiety.
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide: This compound has a similar phenyldiazenyl group but differs in the presence of a benzamide moiety instead of the tosylpiperidine group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
1007054-10-5 |
|---|---|
Fórmula molecular |
C25H26N4O3S |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O3S/c1-19-7-13-24(14-8-19)33(31,32)29-17-15-20(16-18-29)25(30)26-21-9-11-23(12-10-21)28-27-22-5-3-2-4-6-22/h2-14,20H,15-18H2,1H3,(H,26,30) |
Clave InChI |
KRMUCVDHUIUZCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


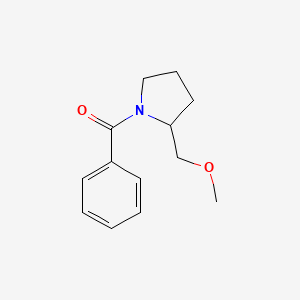
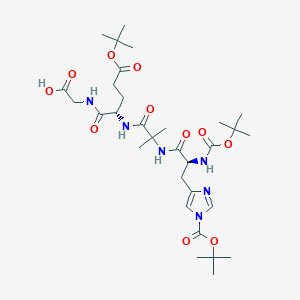
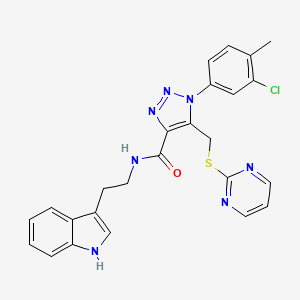
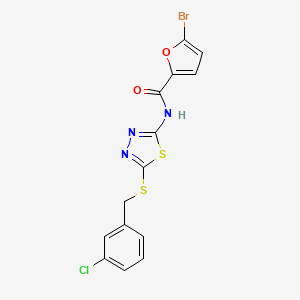

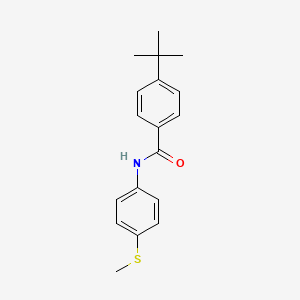
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)

![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
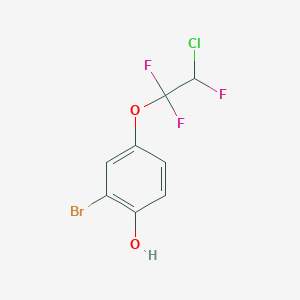
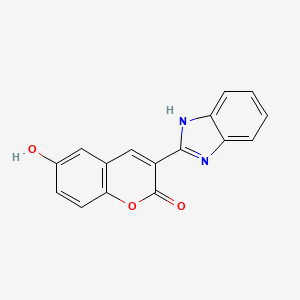
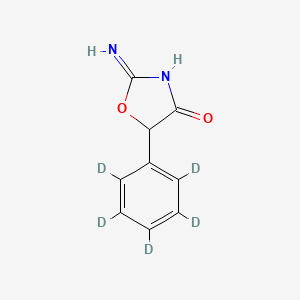
![Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt](/img/structure/B14131304.png)
